molecular formula C12H17N3O2 B2663044 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide CAS No. 338416-47-0

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide

Cat. No.: B2663044
CAS No.: 338416-47-0
M. Wt: 235.287
InChI Key: ULCAEYSNJBZTEU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a complex organic compound with a quinazolinone core structure

Properties

IUPAC Name

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCAEYSNJBZTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different quinazolinone derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds similar to 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide exhibit promising antiviral properties. For instance:

  • Mechanism of Action : Research suggests that quinazoline derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and modulation of host cell pathways .
  • Case Studies : In vitro studies have shown that certain quinazoline derivatives significantly reduce the replication of viruses such as HIV and influenza . For example, a derivative demonstrated an EC50 value of 60 nM against the measles virus .

Anticancer Applications

The anticancer potential of quinazoline derivatives has been widely studied:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key proteins involved in cell survival .
  • Case Studies : A review highlighted several quinazoline derivatives that exhibited cytotoxic effects against various cancer cell lines. Notably, some compounds showed IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Applications

Research has also explored the antimicrobial properties of quinazoline derivatives:

  • Mechanism of Action : The antimicrobial activity is primarily attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
  • Case Studies : In a recent study, a related compound demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is unique due to its specific quinazolinone core structure and the presence of a propanamide group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, with the CAS number 338416-47-0 and molecular formula C12H17N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies.

The compound has a molecular weight of 235.29 g/mol and a purity greater than 90% . The structure includes a quinazoline moiety known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing quinazoline derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Quinazoline derivatives have shown promise against various viral infections. For instance, studies have highlighted their inhibitory effects on viruses such as Hepatitis C and HIV .
  • Antitumor Potential : Some quinazoline derivatives have been evaluated for their anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antiviral Activity

A study investigating the antiviral potential of various quinazoline derivatives found that certain modifications led to enhanced activity against the Hepatitis C virus (HCV). The compound's structure allows it to interact with viral proteins effectively, inhibiting their function .

Anticancer Activity

In a series of experiments assessing the cytotoxic effects of different quinazoline derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against human cancer cell lines at micromolar concentrations. The IC50 values were determined to be in the range of 5–10 μM .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntiviralHepatitis C Virus12.5
AntitumorHuman Cancer Cell Lines8.0
CytotoxicityMT-4 Cells6.5

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and differentiation.
  • Viral Protein Interaction : The compound likely binds to viral proteins essential for replication and assembly.

Q & A

Q. How can factorial design improve reaction yield and purity in large-scale synthesis?

  • Methodological Answer : Implement a 2^k factorial design to assess variables like temperature, solvent polarity, and catalyst concentration. For example, a study might reveal that increasing solvent polarity from dichloromethane to DMF enhances solubility but requires tighter temperature control to avoid decomposition . Example Table :
VariableLow Level (-1)High Level (+1)Effect on Yield (%)
Temperature60°C80°C+12.5
Catalyst Loading0.5 mol%1.5 mol%+8.2

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can map binding modes to receptors like EGFR or PARP. MD simulations (50–100 ns) assess stability of ligand-receptor complexes, while QSAR models correlate substituent effects (e.g., methyl groups) with activity .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions between experimental and theoretical NMR shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to probe dynamic processes, and compare with DFT calculations incorporating implicit solvent models (e.g., PCM) .

Q. What advanced separation techniques resolve closely related byproducts?

  • Methodological Answer : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Membrane-based techniques (e.g., ultrafiltration) can isolate high-purity fractions based on molecular weight .

Q. How can AI-driven tools enhance experimental reproducibility?

  • Methodological Answer : Platforms like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., residence time in flow reactors). Automated lab notebooks (e.g., Benchling) track parameter variations to identify reproducibility bottlenecks .

Data Analysis and Interpretation

Q. What statistical methods validate the significance of biological activity data?

  • Methodological Answer : Use ANOVA to compare dose-response curves across cell lines, followed by post-hoc tests (e.g., Tukey’s HSD). For IC₅₀ values, nonlinear regression (log-dose vs. response) with 95% confidence intervals ensures robustness .

Q. How to design a structure-activity relationship (SAR) study for quinazolinone derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at position 2, alkyl groups at position 4). Test against a panel of biological targets and apply multivariate analysis (e.g., PCA) to cluster compounds by activity profiles .

Theoretical and Practical Integration

Q. What meta-analysis frameworks synthesize disparate data from similar compounds?

  • Methodological Answer : Use systematic review tools (e.g., PRISMA guidelines) to aggregate data on quinazolinone bioactivity. Machine learning models (e.g., random forests) can predict understudied targets based on chemical descriptors .

Q. How to mitigate risks when scaling up from milligram to gram quantities?

  • Methodological Answer : Conduct hazard assessments using DSC/TGA to identify exothermic decomposition risks. Pilot-scale reactions should employ process analytical technology (PAT) for real-time monitoring of intermediates .

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